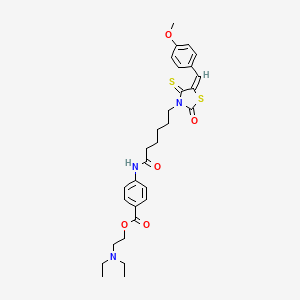
3-Benzamido-1-benzofuran-2-carboxamide
Descripción general
Descripción
3-Benzamido-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring fused with a benzamido and a carboxamide group, making it a unique and potentially valuable compound in various fields of scientific research.
Mecanismo De Acción
Target of Action
3-Benzamido-2-benzofurancarboxamide is a benzofuran derivative . Benzofuran derivatives have been found to interact with various targets, including the RDL GABA receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
The compound acts as an antagonist at the RDL GABA receptor . It binds to a site near G319 in the third transmembrane segment of the receptor . This binding site is distinct from those of other antagonists such as fipronil and α-endosulfan . The compound’s interaction with the receptor inhibits the chloride ion flux into nerve cells, leading to nervous system hyperexcitation .
Biochemical Pathways
Given its antagonistic action on the rdl gaba receptor, it likely impacts theGABAergic neurotransmission pathway . This could lead to downstream effects such as altered neuronal excitability and neurotransmitter release.
Pharmacokinetics
Similar compounds like vilazodone, an antidepressant with a benzofuran core, are known to be administered orally and require food for adequate drug concentrations and efficacy . The dosage is typically titrated up to reduce the risk of adverse effects .
Result of Action
The primary result of 3-Benzamido-2-benzofurancarboxamide’s action is the inhibition of GABAergic neurotransmission , leading to nervous system hyperexcitation . This could potentially have therapeutic applications in conditions where GABAergic neurotransmission is dysregulated.
Action Environment
The action of 3-Benzamido-2-benzofurancarboxamide can be influenced by various environmental factors. For instance, the presence of food can impact the bioavailability of similar compounds . Additionally, genetic factors such as mutations in the target receptor can affect the compound’s efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-1-benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The process involves the following steps:
8-Aminoquinoline Installation:
C–H Arylation: Palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
Transamidation: The directing group is cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Benzamido-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents to the benzofuran ring.
Common Reagents and Conditions
Palladium Catalysis: Used in C–H arylation reactions to introduce aryl and heteroaryl substituents.
Transamidation Reagents: Utilized in the transamidation procedure to achieve further diversification of the compound.
Major Products Formed
The major products formed from these reactions include various C3-substituted benzofuran-2-carboxamides, which can be further diversified to generate structurally complex derivatives .
Aplicaciones Científicas De Investigación
3-Benzamido-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of novel benzofuran derivatives with potential biological activities.
Biology: Investigated for its anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.
Industry: Utilized in small molecule screening campaigns to identify new drug candidates.
Comparación Con Compuestos Similares
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
Propiedades
IUPAC Name |
3-benzamido-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-15(19)14-13(11-8-4-5-9-12(11)21-14)18-16(20)10-6-2-1-3-7-10/h1-9H,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUMTSOFUMWLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)

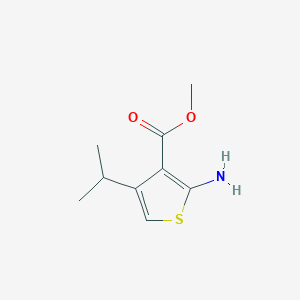
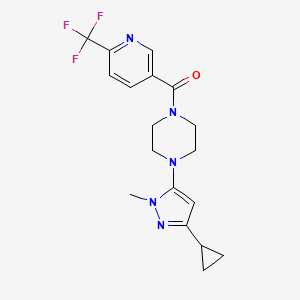


![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)

![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)
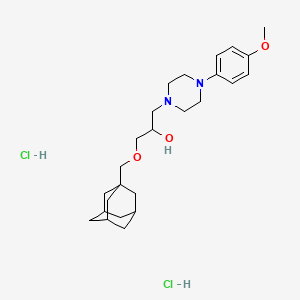
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)
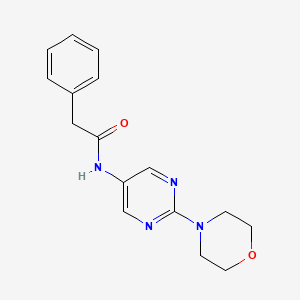
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
